N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640970-81-4
VCID: VC11858936
InChI: InChI=1S/C14H22N4O/c1-10-7-12(16-9-15-10)18-6-5-11(8-18)13(19)17-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,17,19)
SMILES: CC1=CC(=NC=N1)N2CCC(C2)C(=O)NC(C)(C)C
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol

N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

CAS No.: 2640970-81-4

Cat. No.: VC11858936

Molecular Formula: C14H22N4O

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide - 2640970-81-4

Specification

CAS No. 2640970-81-4
Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
IUPAC Name N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C14H22N4O/c1-10-7-12(16-9-15-10)18-6-5-11(8-18)13(19)17-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,17,19)
Standard InChI Key USRPGFNSSXIZQO-UHFFFAOYSA-N
SMILES CC1=CC(=NC=N1)N2CCC(C2)C(=O)NC(C)(C)C
Canonical SMILES CC1=CC(=NC=N1)N2CCC(C2)C(=O)NC(C)(C)C

Introduction

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps, including the formation of the carbamate linkage and the introduction of the pyrrolidine and pyrimidine moieties. The carbamate group can undergo hydrolysis in the presence of water or acids, leading to the formation of the corresponding amine and carbon dioxide. The pyrimidine ring can participate in nucleophilic substitution reactions due to its electron-withdrawing nitrogen atoms.

Biological Activities and Applications

This compound has been explored for its potential biological activities, particularly in oncology and inflammation. It is of interest due to its potential interactions with enzymes and receptors involved in cell signaling pathways. Notably, compounds with similar structures have shown promise in inhibiting various biological pathways. Specifically, tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate has been studied in relation to its interactions with cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation.

Comparison with Similar Compounds

Several compounds share structural similarities with tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate. These include:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 1-(6-(trifluoromethyl)piperidin-4-yl)carbamatePiperidine instead of pyrrolidineMay exhibit different pharmacological properties
1-(6-(trifluoromethyl)pyrimidin-4-yl)ureaUrea linkage instead of carbamatePotentially different mechanism of action
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]morpholin-3-yl}carbamateMorpholine ring instead of pyrrolidineAltered solubility and bioavailability

These variations highlight how changes in ring structure can influence biological activity and pharmacokinetics.

Research Findings and Future Directions

While specific research findings on N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide are not available, studies on closely related compounds suggest potential applications in drug development. The interaction with CDK2 and other biological targets indicates that these compounds could be valuable in therapeutic contexts, particularly in oncology. Further research is needed to fully explore the therapeutic potential and safety profile of these compounds.

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